Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

(1S)-(-)-(10-Camphorsulfonyl)imine structure
60886-80-8 structure
商品名:(1S)-(-)-(10-Camphorsulfonyl)imine
CAS番号:60886-80-8
MF:C10H15NO2S
メガワット:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403

(1S)-(-)-(10-Camphorsulfonyl)imine 化学的及び物理的性質

名前と識別子

    • (1S)-(-)-Camphorsulfonylimine
    • (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
    • (2S)-Bornane-10,2-sultam
    • Bornanesultam
    • SCamphorsulfonylimine
    • (1S)-(-)-(10-Camphorsulfonyl)imine
    • (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (-)-10-Camphorsulfonimine
    • (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
    • (1S)-(?)-Camphorsulfonylimine
    • (-)-10-Mercaptoisoborneol
    • (-)-10-sulfanylisoborneol
    • (-)-camphorylsulfonyl imine
    • (1S)-(-)-10-Mercaptoisoborneol
    • (1S)-(-)-5,10-camphorsulfonylimine
    • (1S,2R,4R)-(-)-10-mercapt
    • (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
    • (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
    • 1S-(-)-10-Mercaptoisoborneol
    • AG-G-78940
    • AGN-PC-00KA98
    • ANW-43983
    • CTK8B4136
    • KB-00776
    • M1341
    • (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
    • (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
    • (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
    • ZB004141
    • (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
    • 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
    • (-)-Camphorsulfonyl imine
    • MDL: MFCD09992876
    • インチ: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
    • InChIKey: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
    • ほほえんだ: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
    • BRN: 85296

計算された属性

  • せいみつぶんしりょう: 213.08200
  • どういたいしつりょう: 213.082
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 54.9

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.50
  • ゆうかいてん: 227.0 to 231.0 deg-C
  • ふってん: 337 ºC
  • フラッシュポイント: 158 ºC
  • 屈折率: -31 ° (C=2, CHCl3)
  • PSA: 54.88000
  • LogP: 2.11350
  • 光学活性: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine セキュリティ情報

(1S)-(-)-(10-Camphorsulfonyl)imine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A204918-1g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
1g
$7.0 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S856486-10g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 98.00%LC&N
10g
¥340.00 2022-10-10
eNovation Chemicals LLC
D955073-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$85 2024-06-07
TRC
C175085-1g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8
1g
$ 69.00 2023-09-08
Alichem
A059004047-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$235.44 2023-09-01
Alichem
A059004047-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$545.40 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20823-25g
(1S)-(-)-Camphorsulfonylimine, 98+%
60886-80-8 98+%
25g
¥8123.00 2023-06-02
TRC
C175085-1000mg
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8
1g
$ 69.00 2023-04-18
Ambeed
A204918-5g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
5g
$16.0 2025-02-20
Ambeed
A204918-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$228.0 2025-02-20

(1S)-(-)-(10-Camphorsulfonyl)imine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:NH4OH
2.1R:HCl
リファレンス
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

ごうせいかいろ 2

はんのうじょうけん
1.1
2.1
リファレンス
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

ごうせいかいろ 3

はんのうじょうけん
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
リファレンス
Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam
By Laha, Joydev K., Organic Preparations and Procedures International, 2008, 40(2), 209-213

ごうせいかいろ 4

はんのうじょうけん
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
リファレンス
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

ごうせいかいろ 5

はんのうじょうけん
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
リファレンス
Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin
By Spreider, Pierre A. and Breit, Bernhard, Organic Letters, 2018, 20(11), 3286-3290

ごうせいかいろ 6

はんのうじょうけん
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
リファレンス
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

ごうせいかいろ 7

はんのうじょうけん
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
リファレンス
Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride
By Hudabaierdi, Ruzeahong et al, Phosphorus, 2017, 192(5), 485-489

ごうせいかいろ 8

はんのうじょうけん
1.1R:NH4OH
2.1
リファレンス
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

ごうせいかいろ 9

はんのうじょうけん
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
リファレンス
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

ごうせいかいろ 10

はんのうじょうけん
1.1R:HCl
リファレンス
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

ごうせいかいろ 11

はんのうじょうけん
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
リファレンス
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

ごうせいかいろ 12

はんのうじょうけん
1.1R:SOCl2
2.1R:NH4OH
3.1
リファレンス
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

ごうせいかいろ 13

はんのうじょうけん
1.1
リファレンス
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

ごうせいかいろ 14

はんのうじょうけん
1.1
リファレンス
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

ごうせいかいろ 15

はんのうじょうけん
1.1
リファレンス
Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy
By Delsarte, Christine et al, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
A868864
清らかである:99%
はかる:100g
価格 ($):204.0